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Compound of Interest

Compound Name: Saxagliptin Hydrate

Cat. No.: B612269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Saxagliptin Hydrate is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4)

inhibitor used for the treatment of type-2 diabetes.[1] To ensure the stability and safety of a

drug product, regulatory agencies such as the International Council for Harmonisation (ICH)

require forced degradation studies. These studies involve subjecting the drug substance to

stress conditions exceeding those of accelerated stability testing to identify potential

degradation products and establish degradation pathways. This information is crucial for

developing stability-indicating analytical methods and understanding the intrinsic stability of the

molecule.

This document provides a comprehensive overview and detailed protocols for conducting

forced degradation studies on Saxagliptin Hydrate. The methodologies are based on

established scientific literature and are intended to guide researchers in designing and

executing robust stability-indicating studies.

Materials and Methods
Materials and Reagents

Saxagliptin Hydrate reference standard

Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium formate

Sodium dihydrogen phosphate

Orthophosphoric acid

Water (Milli-Q or equivalent)

Instrumentation
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array

(PDA) detector.

LC-MS/MS system for identification of degradation products.

pH meter

Analytical balance

Water bath or oven for thermal stress

Photostability chamber

Forced Degradation Experimental Protocols
Forced degradation studies should be performed on a known concentration of Saxagliptin
Hydrate solution. A control sample (unstressed) should be analyzed alongside the stressed

samples for comparison.

Acid Hydrolysis
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Protocol:

Prepare a stock solution of Saxagliptin Hydrate in a suitable diluent (e.g.,

water:acetonitrile).

To an aliquot of the stock solution, add an equal volume of 0.1N to 1.0N HCl.[1][2]

The reaction can be carried out at ambient temperature (25 ± 2°C) for a period ranging

from 30 minutes to 24 hours, or under reflux at 80°C for 24 hours for more aggressive

degradation.[1][3]

After the specified time, withdraw a sample, neutralize it with an equivalent concentration

of NaOH, and dilute it with the mobile phase to the desired concentration for HPLC

analysis.

Alkaline Hydrolysis
Protocol:

Prepare a stock solution of Saxagliptin Hydrate as in the acid hydrolysis protocol.

To an aliquot of the stock solution, add an equal volume of 0.1N to 1.0N NaOH.[1][2]

The reaction can be conducted at ambient temperature (25 ± 2°C) for a period of 3 hours

or under reflux at 80°C for 24 hours.[1][3]

After the specified time, withdraw a sample, neutralize it with an equivalent concentration

of HCl, and dilute it with the mobile phase for HPLC analysis.

Oxidative Degradation
Protocol:

Prepare a stock solution of Saxagliptin Hydrate.

To an aliquot of the stock solution, add an equal volume of 3% to 10% hydrogen peroxide

(H₂O₂).[1][2]
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The reaction is typically carried out at room temperature for 24 hours.[1]

After 24 hours, dilute the sample with the mobile phase to the appropriate concentration

for HPLC analysis.

Thermal Degradation
Protocol:

Place the solid Saxagliptin Hydrate powder in a thermostatically controlled oven.

Expose the solid drug to a temperature of 105°C for 10 days.[1]

For solution-state thermal stress, prepare a solution of Saxagliptin Hydrate and reflux it

at a specified temperature.

After the stress period, allow the sample to cool to room temperature, dissolve (if solid) or

dilute it with the mobile phase, and analyze by HPLC.

Photolytic Degradation
Protocol:

Expose the solid drug substance and a solution of Saxagliptin Hydrate to light providing

an overall illumination of not less than 1.2 million lux hours and an integrated near-

ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B

guidelines.

A control sample should be kept in the dark under the same conditions.

After exposure, prepare solutions of the solid sample and dilute the solution sample with

the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate the parent drug from its

degradation products. The following is a representative method compiled from various sources.

[1][2][3][4]
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Parameter Condition

Column
C18 or C8 (e.g., Zorbax SB-C8, 150 mm x 4.6

mm, 5µm)[1]

Mobile Phase

A: 10 mM Ammonium formate or 0.1% Sodium

dihydrogen phosphate in 0.1% orthophosphoric

acid[1][4]B: Acetonitrile or Methanol[1][4]

Elution Mode Gradient or Isocratic

Flow Rate 1.0 mL/min[1]

Detection Wavelength 210 nm or 220 nm[1][3]

Column Temperature 30°C[1]

Injection Volume 10 µL

Data Presentation
The results of the forced degradation studies should be summarized to clearly show the extent

of degradation and the formation of impurities.

Table 1: Summary of Forced Degradation Studies for Saxagliptin Hydrate
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Stress
Condition

Reagent/Co
ndition

Duration
Temperatur
e

%
Degradatio
n of
Saxagliptin

Number of
Degradatio
n Products

Acid

Hydrolysis
1.0 N HCl[1] 30 min Ambient

Significant

Degradation

Reported[3]

Multiple

Alkaline

Hydrolysis

1.0 N

NaOH[1]
3 hours Ambient

Significant

Degradation

Reported[3]

Multiple

Oxidative

Degradation
10% H₂O₂[1] 24 hours Ambient

Significant

Degradation

Reported[3]

Multiple

Thermal

Degradation
Solid State 10 days 105°C[1] Stable[4] -

Photolytic

Degradation
ICH Q1B - - Stable[4] -

Table 2: Chromatographic Data for Saxagliptin and its Degradation Products (Example)

Peak Retention Time (min) Relative Retention Time

Saxagliptin 20.0[1] 1.00

Degradation Product 1 15.2 0.76

Degradation Product 2 18.5 0.93

Degradation Product 3 22.8 1.14

Visualization of Workflows and Pathways
Experimental Workflow
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The following diagram illustrates the general workflow for conducting forced degradation

studies.
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Click to download full resolution via product page

Caption: Workflow for Forced Degradation Studies of Saxagliptin Hydrate.

Degradation Pathway
Saxagliptin is known to be labile under hydrolytic and oxidative conditions.[4] One of the major

degradation pathways involves the intramolecular cyclization of the amino group with the nitrile

group to form a cyclic amidine.[5] Other degradation products can be formed through

hydrolysis of the nitrile and amide moieties, as well as oxidation.

Degradation Products

Saxagliptin

Cyclic Amidine
(SCA)Intramolecular

Cyclization

Epimer
(ESCA)Epimerization

Formyl-Amide
(SFA)

Oxidation

Other Hydrolytic &
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Caption: Simplified Degradation Pathways of Saxagliptin.
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The forced degradation studies outlined in this document provide a framework for assessing

the stability of Saxagliptin Hydrate. By subjecting the drug to various stress conditions,

potential degradation products can be identified, and stability-indicating analytical methods can

be developed and validated. This is a critical step in the drug development process, ensuring

the quality, safety, and efficacy of the final pharmaceutical product. It is important to note that

the specific conditions and analytical methods may require optimization based on the

formulation and intended use of the drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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